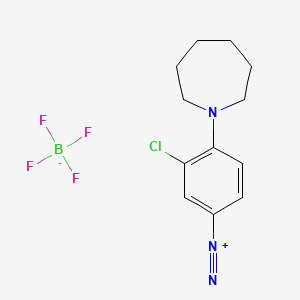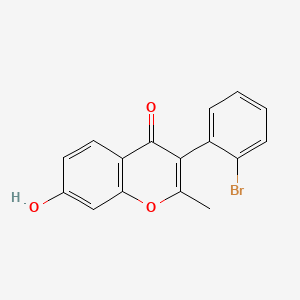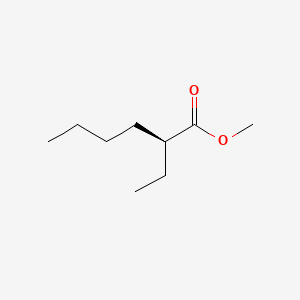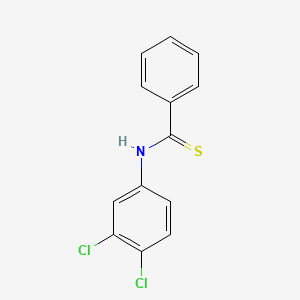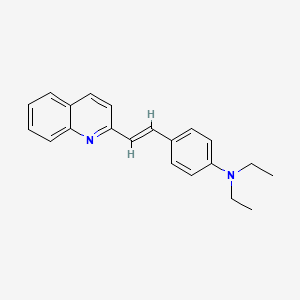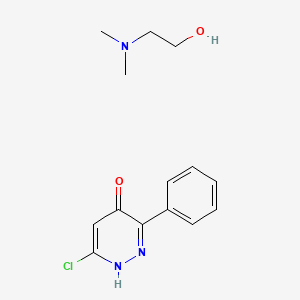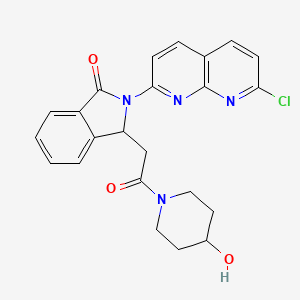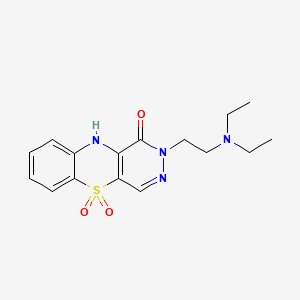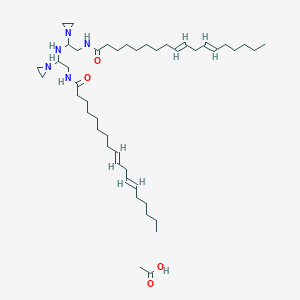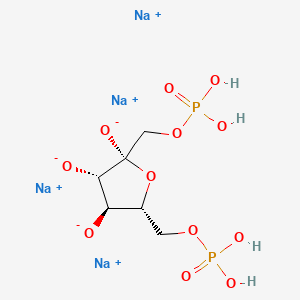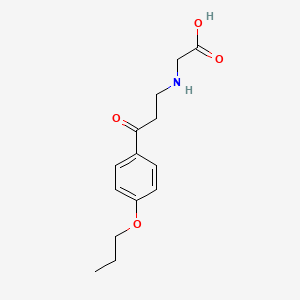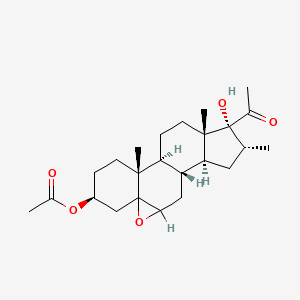
4,4'-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate is a complex organic compound with a unique structure It is characterized by the presence of an octahydro-4,7-methano-1H-indene core, which is a bicyclic structure, and a hydrogen 2-octadecenylsuccinate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate involves multiple steps. The starting material is typically octahydro-4,7-methano-1H-indene, which undergoes a series of reactions to introduce the dimethylene and hydrogen 2-octadecenylsuccinate groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents such as dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of catalysts or specific solvents to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives, depending on the nature of the substituent introduced.
科学的研究の応用
4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use as a drug candidate or as a component of drug delivery systems.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.
作用機序
The mechanism of action of 4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate involves its interaction with molecular targets and pathways within a system. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Octahydro-4,7-methano-1H-indene: A related compound with a similar bicyclic structure but lacking the dimethylene and hydrogen 2-octadecenylsuccinate groups.
Tricyclo[5.2.1.0(2,6)]decane: Another bicyclic compound with a different arrangement of carbon atoms.
Hexahydro-4,7-methanoindan: A compound with a similar core structure but different functional groups.
Uniqueness
4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate is unique due to its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
93820-26-9 |
|---|---|
分子式 |
C56H96O8 |
分子量 |
897.4 g/mol |
IUPAC名 |
2-[(E)-4-[[5-[2-[(E)-4,5-dicarboxypent-1-enyl]hexadecyl]-3-tricyclo[5.2.1.02,6]decanyl]methyl]octadec-2-enyl]butanedioic acid |
InChI |
InChI=1S/C56H96O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-43(31-27-33-47(55(61)62)41-51(57)58)37-49-40-50(54-46-36-35-45(39-46)53(49)54)38-44(32-28-34-48(56(63)64)42-52(59)60)30-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-28,31-32,43-50,53-54H,3-26,29-30,33-42H2,1-2H3,(H,57,58)(H,59,60)(H,61,62)(H,63,64)/b31-27+,32-28+ |
InChIキー |
UUQKXDZZIPKAQR-WWQQVGJXSA-N |
異性体SMILES |
CCCCCCCCCCCCCCC(/C=C/CC(C(=O)O)CC(=O)O)CC1C2C(C(C1)CC(/C=C/CC(C(=O)O)CC(=O)O)CCCCCCCCCCCCCC)C3CC2CC3 |
正規SMILES |
CCCCCCCCCCCCCCC(CC1CC(C2C1C3CCC2C3)CC(CCCCCCCCCCCCCC)C=CCC(CC(=O)O)C(=O)O)C=CCC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


